molecular formula C10H3F5N2O3S B8184147 Pyrimidine-2-sulfonic acid pentafluorophenyl ester

Pyrimidine-2-sulfonic acid pentafluorophenyl ester

Cat. No.: B8184147
M. Wt: 326.20 g/mol
InChI Key: CQBXRYQKEAHPKD-UHFFFAOYSA-N
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Description

Pyrimidine-2-sulfonic acid pentafluorophenyl ester is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a pyrimidine ring with a sulfonate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate typically involves the reaction of pentafluorophenyl derivatives with pyrimidine-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2-sulfonic acid pentafluorophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrimidine derivative .

Scientific Research Applications

Pyrimidine-2-sulfonic acid pentafluorophenyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group can engage in π-π interactions and hydrogen bonding, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .

Comparison with Similar Compounds

  • (2,3,4,5,6-Pentafluorophenyl) pyrimidine-5-carboxylate
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorophenyl pyridine-2-sulfonate

Comparison: Pyrimidine-2-sulfonic acid pentafluorophenyl ester is unique due to the presence of both a pentafluorophenyl group and a sulfonate group, which confer distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F5N2O3S/c11-4-5(12)7(14)9(8(15)6(4)13)20-21(18,19)10-16-2-1-3-17-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBXRYQKEAHPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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